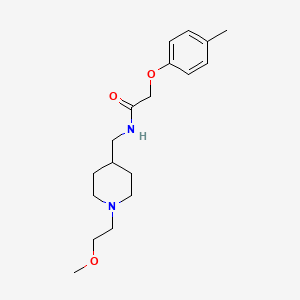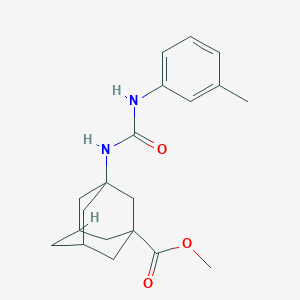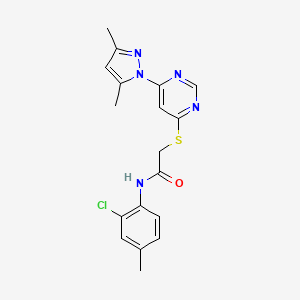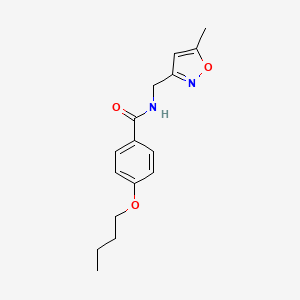
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as MPMTA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Activities and Molecular Docking
- Research has focused on the synthesis of compounds through conventional and microwave-assisted protocols, leading to the development of new 3,4,5-trisubstituted-1,2,4-triazole analogues. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). A specific compound demonstrated good activity against these enzymes, indicating the potential therapeutic applications of such derivatives (Virk et al., 2018).
Synthesis of Derivatives for Biological Evaluation
- The synthesis of pyridine derivatives has been explored for their toxicity against agricultural pests, such as the cowpea aphid. This research highlights the potential of these derivatives in developing new insecticides with significant aphidicidal activities, demonstrating an application of such compounds in agriculture and pest management (Bakhite et al., 2014).
Catalytic Reactions for Unconventional Piperidines
- Studies on copper-catalyzed Perkin-acyl-Mannich reactions of acetic anhydride with pyridine have been conducted to facilitate the synthesis of polyfunctionalized piperidine derivatives. These reactions enable the regioselective introduction of functional groups into piperidine, underscoring the versatility of such methods in creating compounds with unconventional substitution patterns, which could have various chemical and pharmacological applications (Crotti et al., 2011).
Memory Enhancement Studies
- The synthesis and evaluation of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives for their effects on memory in mice have been explored. Such research indicates the potential of these derivatives in developing treatments for memory-related disorders, showcasing the therapeutic applications of compounds within this chemical class (Li Ming-zhu, 2008).
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-3-5-17(6-4-15)23-14-18(21)19-13-16-7-9-20(10-8-16)11-12-22-2/h3-6,16H,7-14H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJKKMVWDNMIIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2376440.png)

![3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile](/img/structure/B2376444.png)
![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)



![N-(4-chlorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2376454.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)
![2-Fluoro-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2376456.png)


